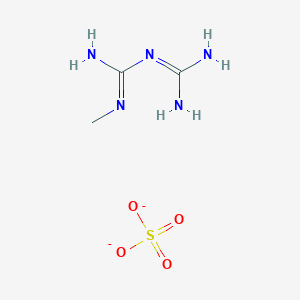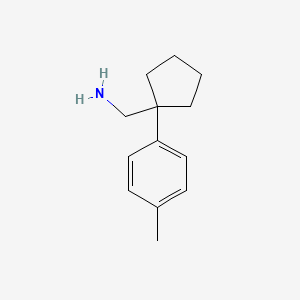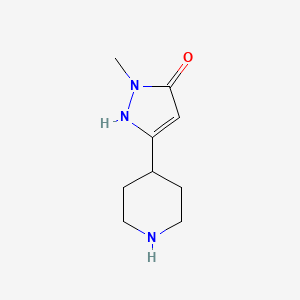
1-Chloro-1-(ethenyloxy)ethene but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(ethenyloxy)ethene but-3-enoate is an organic compound characterized by its unique structure, which includes a chloro group, an ethenyloxy group, and a but-3-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(ethenyloxy)ethene but-3-enoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-chloro-1-(ethenyloxy)ethene with but-3-enoic acid in the presence of a suitable catalyst. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production with minimal waste.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(ethenyloxy)ethene but-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding a less reactive product.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dechlorinated products.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
1-Chloro-1-(ethenyloxy)ethene but-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-1-(ethenyloxy)ethene but-3-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro group can participate in electrophilic reactions, while the ethenyloxy and but-3-enoate moieties provide sites for nucleophilic attack. These interactions can modulate biological pathways and influence the compound’s activity.
Comparison with Similar Compounds
1-Chloro-1-(ethenyloxy)ethene: Lacks the but-3-enoate moiety, resulting in different reactivity and applications.
1-Chloro-1-(ethenyloxy)propene: Similar structure but with a propene group instead of but-3-enoate.
1-Chloro-1-(ethenyloxy)butane: Contains a butane group, leading to different chemical properties.
Uniqueness: 1-Chloro-1-(ethenyloxy)ethene but-3-enoate is unique due to the presence of the but-3-enoate moiety, which imparts distinct reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C8H10ClO3- |
|---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
but-3-enoate;1-chloro-1-ethenoxyethene |
InChI |
InChI=1S/C4H5ClO.C4H6O2/c1-3-6-4(2)5;1-2-3-4(5)6/h3H,1-2H2;2H,1,3H2,(H,5,6)/p-1 |
InChI Key |
XGSJQUOFDAXXJQ-UHFFFAOYSA-M |
Canonical SMILES |
C=CCC(=O)[O-].C=COC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(butan-2-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742159.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742163.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742175.png)
![[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742176.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742180.png)
![2-Hydroxyimino-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11742182.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742199.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742213.png)
